molecular formula C19H15F2N3O3 B11194562 N-benzyl-1-(3,4-difluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-benzyl-1-(3,4-difluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11194562
M. Wt: 371.3 g/mol
InChI Key: FHHNFKFJFJEEOI-UHFFFAOYSA-N
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Description

N-benzyl-1-(3,4-difluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, difluorophenyl group, methoxy group, and a dihydropyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3,4-difluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-difluoroaniline with benzyl bromide to form N-benzyl-3,4-difluoroaniline. This intermediate is then reacted with methoxyacetic acid and hydrazine hydrate to form the dihydropyridazine ring. The final step involves the acylation of the resulting compound with a suitable carboxylic acid derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3,4-difluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbonyl group can yield a hydroxyl derivative .

Scientific Research Applications

N-benzyl-1-(3,4-difluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3,4-difluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-(3,4-difluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its dihydropyridazine ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H15F2N3O3

Molecular Weight

371.3 g/mol

IUPAC Name

N-benzyl-1-(3,4-difluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H15F2N3O3/c1-27-17-10-16(25)18(19(26)22-11-12-5-3-2-4-6-12)23-24(17)13-7-8-14(20)15(21)9-13/h2-10H,11H2,1H3,(H,22,26)

InChI Key

FHHNFKFJFJEEOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(=NN1C2=CC(=C(C=C2)F)F)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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